Cas no 2585-18-4 (4,7-Dimethylquinolin-2(1H)-one)
4,7-Dimethylquinolin-2(1H)-one Chemical and Physical Properties
Names and Identifiers
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- 2(1H)-Quinolinone,4,7-dimethyl-
- 4,7-dimethyl-1H-quinolin-2-one
- 4,7-Dimethylquinolin-2(1H)-one
- 4,7-dimethyl-1,2-dihydro-2-oxoquinoline
- 4,7-dimethyl-1,2-dihydroquinolin-2-one
- 4,7-dimethylquinolin-2-ol
- AC1L6JMA
- AC1Q2O18
- AC1Q2O1A
- AC1Q6I12
- CTK6C0194
- NSC108252
- SureCN2795205
- NSC-166289
- DTXSID90296197
- SCHEMBL2795205
- 4,7-DIMETHYL-2-QUINOLINOL
- MFCD02159635
- NSC166289
- Z235353821
- 2-Hydroxy-4,7-dimethylquinoline
- 4, 7-dimethyl-1H-quinolin-2-one
- EN300-29876
- 2585-18-4
- AKOS024323195
- SB67675
- 4,7-dimethylcarbostyril
- InChI=1/C11H11NO/c1-7-3-4-9-8(2)6-11(13)12-10(9)5-7/h3-6H,1-2H3,(H,12,13
- NSC-108252
- CAA58518
-
- MDL: MFCD00085876
- Inchi: 1S/C11H11NO/c1-7-3-4-9-8(2)6-11(13)12-10(9)5-7/h3-6H,1-2H3,(H,12,13)
- InChI Key: WFVZLFFKZBDDCM-UHFFFAOYSA-N
- SMILES: O=C1C=C(C)C2C=CC(C)=CC=2N1
Computed Properties
- Exact Mass: 173.08413
- Monoisotopic Mass: 173.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Density: 1.107
- Boiling Point: 350.1°C at 760 mmHg
- Flash Point: 206°C
- Refractive Index: 1.566
- PSA: 29.1
- LogP: 2.55720
4,7-Dimethylquinolin-2(1H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D477870-1g |
4,7-Dimethylquinolin-2(1H)-one |
2585-18-4 | 1g |
$ 170.00 | 2022-06-05 | ||
| TRC | D477870-10g |
4,7-Dimethylquinolin-2(1H)-one |
2585-18-4 | 10g |
$ 1200.00 | 2023-09-07 | ||
| Chemenu | CM228713-1g |
4,7-Dimethylquinolin-2(1H)-one |
2585-18-4 | 95% | 1g |
$234 | 2024-07-28 | |
| A2B Chem LLC | AF37907-50mg |
4,7-Dimethylquinolin-2(1H)-one |
2585-18-4 | 95% | 50mg |
$80.00 | 2024-04-20 | |
| A2B Chem LLC | AF37907-100mg |
4,7-Dimethylquinolin-2(1H)-one |
2585-18-4 | 95% | 100mg |
$105.00 | 2024-04-20 | |
| A2B Chem LLC | AF37907-250mg |
4,7-Dimethylquinolin-2(1H)-one |
2585-18-4 | 95% | 250mg |
$132.00 | 2024-04-20 | |
| A2B Chem LLC | AF37907-500mg |
4,7-Dimethylquinolin-2(1H)-one |
2585-18-4 | 95% | 500mg |
$220.00 | 2024-04-20 | |
| A2B Chem LLC | AF37907-1g |
4,7-Dimethylquinolin-2(1H)-one |
2585-18-4 | 95% | 1g |
$305.00 | 2024-04-20 | |
| A2B Chem LLC | AF37907-2.5g |
4,7-Dimethylquinolin-2(1H)-one |
2585-18-4 | 95% | 2.5g |
$565.00 | 2024-04-20 | |
| A2B Chem LLC | AF37907-5g |
4,7-Dimethylquinolin-2(1H)-one |
2585-18-4 | 95% | 5g |
$818.00 | 2024-04-20 |
4,7-Dimethylquinolin-2(1H)-one Suppliers
4,7-Dimethylquinolin-2(1H)-one Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 4,7-Dimethylquinolin-2(1H)-one
Professional Introduction to 4,7-Dimethylquinolin-2(1H)-one (CAS No. 2585-18-4)
4,7-Dimethylquinolin-2(1H)-one, identified by the Chemical Abstracts Service number CAS No. 2585-18-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline derivative family, a class of molecules known for their broad spectrum of biological activities and utility in drug development. The structural framework of 4,7-Dimethylquinolin-2(1H)-one consists of a quinoline core substituted with methyl groups at the 4- and 7-positions, and a carbonyl group at the 2-position, which contributes to its unique chemical and biological properties.
The quinoline scaffold has a rich history in medicinal chemistry, with numerous derivatives being investigated for their potential therapeutic applications. Among these, 4,7-Dimethylquinolin-2(1H)-one has emerged as a compound of interest due to its structural similarity to well-known bioactive molecules. Recent studies have highlighted its role as a versatile intermediate in the synthesis of more complex pharmacophores, particularly in the development of agents targeting neurological and inflammatory disorders.
In recent years, the pharmaceutical industry has increasingly focused on natural product-inspired scaffolds due to their proven efficacy and minimal side effects. 4,7-Dimethylquinolin-2(1H)-one fits into this category, as it can be derived from or inspired by naturally occurring quinoline alkaloids. These alkaloids have been used for centuries in traditional medicine and continue to be a rich source of lead compounds for modern drug discovery. The structural features of 4,7-Dimethylquinolin-2(1H)-one make it an attractive candidate for further exploration in this context.
One of the most compelling aspects of 4,7-Dimethylquinolin-2(1H)-one is its potential as a kinase inhibitor. Kinases are enzymes that play critical roles in cell signaling pathways, and dysregulation of these pathways is implicated in various diseases, including cancer and inflammatory conditions. Preclinical studies have demonstrated that derivatives of quinoline can modulate kinase activity by binding to specific pockets on the enzyme surface. The presence of methyl groups at the 4- and 7-positions in 4,7-Dimethylquinolin-2(1H)-one enhances its binding affinity to certain kinases, making it a promising starting point for developing novel inhibitors.
Another area where 4,7-Dimethylquinolin-2(1H)-one has shown promise is in the treatment of infectious diseases. Quinoline derivatives have long been used as antimalarial agents, with chloroquine being one of the most famous examples. The mechanism of action involves interference with heme metabolism in parasites. Given this background, researchers have explored modifications to the quinoline core to improve efficacy against resistant strains and broaden the spectrum of activity. 4,7-Dimethylquinolin-2(1H)-one represents one such modification that could enhance bioavailability and target specificity.
The synthesis of 4,7-Dimethylquinolin-2(1H)-one can be achieved through several routes, depending on the desired scale and purity requirements. A common approach involves the condensation of appropriately substituted acetylacetones with glyoxal or other aldehydes under basic conditions, followed by cyclization and demethylation if necessary. Advances in catalytic methods have also enabled more efficient synthetic pathways, reducing waste and improving yields. These advancements are crucial for translating laboratory discoveries into viable drug candidates.
In addition to its pharmacological potential, 4,7-Dimethylquinolin-2(1H)-one has been investigated for its role in materials science. Quinoline derivatives exhibit unique electronic properties due to their aromaticity and conjugated systems. These properties make them suitable candidates for use in organic semiconductors and light-emitting diodes (OLEDs). Research has shown that incorporating quinoline moieties into polymer backbones can enhance charge transport properties, making them valuable for next-generation electronic devices.
The future direction of research on 4,7-Dimethylquinolin-2(1H)-one is likely to focus on expanding its therapeutic applications through structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can optimize its potency, selectivity, and pharmacokinetic profile. Additionally, computational modeling techniques are being increasingly employed to predict binding interactions between 4,7-Dimethylquinolin-2(1H)-one and biological targets before experimental validation. This interdisciplinary approach can accelerate the discovery process significantly.
Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating basic research findings into clinical applications. The development pipeline for compounds like 4,7-Dimethylquinolin-2(1H)-one relies on such partnerships to ensure that promising candidates progress through preclinical testing and eventually reach patients in need. As our understanding of disease mechanisms continues to evolve, so too will the strategies used to develop new treatments based on molecules like this one.
In conclusion,4,7-Dimethylquinolin-2(1H)-one (CAS No. 2585-18-4) is a multifaceted compound with significant potential across multiple domains of science and medicine. Its structural features make it an excellent candidate for further exploration as a kinase inhibitor、antimalarial agent、and material science application。With ongoing research efforts aimed at optimizing its therapeutic profile,this molecule is poised to make meaningful contributions to human health in the coming years.
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